An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal
An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal
Abstract
This technical guide provides a comprehensive overview of the physical properties of the organosulfur compound 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. In the absence of extensive empirically determined data in publicly accessible literature, this document synthesizes theoretical predictions with established experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering not only predicted values for key physical parameters but also detailed, field-proven methodologies for their experimental determination. The guide emphasizes the causal relationships between molecular structure and physical properties, and provides self-validating experimental designs to ensure scientific integrity.
Chemical Identity and Structural Synopsis
2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is an organic molecule featuring a propanal moiety, a quaternary carbon, and a thioether linkage to a p-tolyl group.[1] Its unique structure, combining an aldehyde functional group with a bulky, sulfur-containing aromatic substituent, dictates its physical and chemical behavior.
| Identifier | Value | Source |
| CAS Number | 110452-12-5 | [1] |
| Molecular Formula | C₁₁H₁₄OS | [1] |
| Molecular Weight | 194.3 g/mol | [1] |
| SMILES | CC1=CC=C(C=C1)SC(C)(C)C=O | [1] |
Logical Relationship of Structural Features to Physical Properties
Caption: Interplay of functional groups and structural motifs in determining the physical properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal.
Predicted Physical Properties and Experimental Verification
The following sections detail the predicted physical properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal based on its structure and comparison with analogous compounds. Each prediction is coupled with a robust, step-by-step protocol for experimental determination.
Physical State and Appearance
Prediction: Based on its molecular weight and the presence of a bulky aromatic group, 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal is predicted to be a liquid or a low-melting solid at standard temperature and pressure, likely appearing as a colorless to pale yellow oil.[1]
Experimental Verification: Visual Inspection
A straightforward yet crucial first step in characterization is the visual inspection of the purified compound at ambient temperature and under controlled cooling to observe its physical state and any potential phase transitions.
Melting Point
Prediction: A precise melting point is difficult to predict without experimental data. However, the presence of a rigid aromatic ring and a quaternary center may lead to efficient crystal packing, suggesting a potential melting point in the range of ambient to slightly elevated temperatures. For comparison, the related compound thioanisole has a melting point of -15 °C.
Experimental Protocol: Determination of Melting Point via Capillary Method
This method provides a sharp, reproducible melting point range, indicative of sample purity.
Workflow for Melting Point Determination
Caption: Standard workflow for determining the melting point of a solid organic compound.
Causality: A narrow melting point range (typically < 2°C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Boiling Point
Prediction: The boiling point is estimated to be approximately 320-330°C at atmospheric pressure, a prediction based on structurally similar compounds.[1] The high molecular weight and polarizable sulfur atom contribute to strong van der Waals forces, resulting in a high boiling point.
Experimental Protocol: Boiling Point Determination under Reduced Pressure
Given the predicted high boiling point, distillation under reduced pressure is recommended to prevent thermal decomposition.
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Apparatus Setup: Assemble a microscale distillation apparatus.
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Sample Introduction: Place a small volume of the liquid sample in the distillation flask along with a boiling chip.
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Vacuum Application: Connect the apparatus to a vacuum pump and a manometer.
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Heating: Gently heat the distillation flask in a heating mantle.
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Data Recording: Record the temperature at which the liquid boils and the corresponding pressure.
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Nomograph Correction: Use a pressure-temperature nomograph to correct the observed boiling point to standard pressure (760 mmHg).
Justification: High-molecular-weight aldehydes can be susceptible to oxidation or polymerization at elevated temperatures. Performing the distillation under vacuum lowers the boiling point, mitigating the risk of thermal degradation and ensuring an accurate determination.
Solubility Profile
Prediction: The molecule is expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and acetone, and poorly soluble in water.[1] The large nonpolar aromatic and alkyl portions of the molecule dominate its solubility characteristics.
Experimental Protocol: Qualitative Solubility Testing
This systematic approach determines the solubility of the compound in a range of solvents, providing insights into its polarity and the presence of acidic or basic functional groups.
Workflow for Solubility Determination
Caption: A systematic workflow for the qualitative determination of organic compound solubility.
Interpretation:
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Solubility in water: Indicates the presence of highly polar functional groups.
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Solubility in 5% NaOH: Suggests an acidic functional group.
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Solubility in 5% HCl: Suggests a basic functional group.
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Solubility in conc. H₂SO₄: Indicates the presence of a functional group that can be protonated by a strong acid, such as an aldehyde or a thioether.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural elucidation and confirmation of purity. The following sections provide predicted spectral data and standard protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | Aldehydic proton (-CHO) |
| ~7.3 | d | 2H | Aromatic protons (ortho to -S-) |
| ~7.1 | d | 2H | Aromatic protons (meta to -S-) |
| ~2.3 | s | 3H | Methyl protons on the aromatic ring (-CH₃) |
| ~1.4 | s | 6H | Methyl protons on the quaternary carbon (-C(CH₃)₂) |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | Aldehyde carbonyl carbon (-CHO) |
| ~138 | Aromatic carbon attached to sulfur |
| ~136 | Aromatic carbon attached to methyl group |
| ~130 | Aromatic CH carbons |
| ~129 | Aromatic CH carbons |
| ~55 | Quaternary carbon |
| ~25 | Methyl carbons on the quaternary carbon |
| ~21 | Methyl carbon on the aromatic ring |
Experimental Protocol: NMR Spectrum Acquisition
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Instrument Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium signal, and shim the magnetic field for optimal homogeneity.
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¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
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Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and perform baseline correction.
Infrared (IR) Spectroscopy
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Medium-Strong | C-H stretch (aliphatic) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1595, ~1490 | Medium | C=C stretch (aromatic) |
| ~815 | Strong | C-H bend (p-disubstituted aromatic) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Instrument Background: Record a background spectrum of the clean ATR crystal.
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Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum.
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Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.
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Major Fragments:
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Loss of the formyl radical (-CHO) to give a fragment at m/z = 165.
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Cleavage of the C-S bond.
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Fragments corresponding to the p-tolylthio group and the isobutyraldehyde moiety.
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Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
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GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase.
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MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is detected.
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Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a robust framework for understanding and experimentally determining the physical properties of 2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal. By integrating theoretical predictions with detailed, validated experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The emphasis on the rationale behind experimental choices aims to empower scientists to not only generate accurate data but also to interpret it within the broader context of structure-property relationships.
References
-
Thioanisole - Wikipedia. [Link]
- CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google P
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Aldehyde - Wikipedia. [Link]




